molecular formula C7H10N2O B1323015 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one CAS No. 1007518-49-1

1-(1-methyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B1323015
CAS No.: 1007518-49-1
M. Wt: 138.17 g/mol
InChI Key: SAWHUKVXJMOLKI-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWHUKVXJMOLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629681
Record name 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-one
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007518-49-1
Record name 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-one
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Record name 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
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Chemical Reactivity and Derivatization Strategies of 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 One

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The 1-methyl-1H-pyrazole ring is generally susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents: the N-methyl group and the C4-propanoyl group. Typically, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position due to its higher electron density. However, since this position is already occupied in the title compound, electrophiles are directed to the C5 and C3 positions. The propanoyl group at C4 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, making reactions require more forcing conditions compared to unsubstituted pyrazole.

Common electrophilic substitution reactions applicable to this framework include nitration and halogenation. nih.govresearchgate.net For instance, nitration can be achieved using a mixture of nitric acid and a strong acid catalyst. researchgate.net Similarly, halogenation can introduce bromine or chlorine atoms onto the pyrazole ring, typically at the C5 position. mdpi.com

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagentsPosition of SubstitutionProduct Class
NitrationHNO₃ / H₂SO₄C55-Nitro-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
BrominationBr₂ / FeBr₃C55-Bromo-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
ChlorinationCl₂ / AlCl₃C55-Chloro-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one

Nucleophilic Reactivity and Additions to the Pyrazole and Propanone Moieties

The nucleophilic reactivity of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is predominantly centered on the electrophilic carbonyl carbon of the propanone group. masterorganicchemistry.com This carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that is typically protonated upon workup to yield an alcohol. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are powerful carbon nucleophiles that readily add to the carbonyl group. masterorganicchemistry.comorganic-chemistry.org This reaction is a cornerstone for building molecular complexity, allowing for the introduction of various alkyl, aryl, or vinyl groups and the formation of tertiary alcohols. organic-chemistry.orgyoutube.com Other important nucleophilic additions include the formation of cyanohydrins with cyanide ions, and the reaction with amines to form imines or enamines, which are valuable synthetic intermediates. youtube.com

While the pyrazole ring is generally electron-rich and resistant to nucleophilic aromatic substitution, such reactions can occur if a suitable leaving group is present on the ring, for example, a halide installed via electrophilic substitution. researchgate.net

Table 2: Nucleophilic Addition to the Propanone Moiety

Nucleophile TypeExample ReagentIntermediateFinal Product (after workup)
OrganometallicEthylmagnesium bromide (EtMgBr)Magnesium alkoxide1-(1-methyl-1H-pyrazol-4-yl)-1-propyl-propan-1-ol
HydrideSodium borohydride (B1222165) (NaBH₄)Alkoxide1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
CyanideSodium cyanide (NaCN) / H⁺Alkoxide2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)butanenitrile
AmineMethylamine (CH₃NH₂)HemiaminalN-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-imine

Oxidative and Reductive Transformations of the Propanone Carbonyl Group

The propanone carbonyl group is readily amenable to both reduction and oxidation, providing pathways to alcohols, alkanes, or esters.

Reductive Transformations: The ketone functionality can be reduced to a secondary alcohol using various hydride reagents. imperial.ac.uk Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this transformation, yielding 1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. For a complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, converting the propanone to a propyl side chain, more drastic methods like the Wolff-Kishner or Clemmensen reduction can be employed.

Oxidative Transformations: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, certain reactions can transform the propanone moiety. The Baeyer-Villiger oxidation, for example, converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.de In this reaction, one of the alkyl groups attached to the carbonyl carbon migrates to an oxygen atom. For this compound, the migratory aptitude of the pyrazolyl group versus the ethyl group would determine the final ester product. wiley-vch.de

Table 3: Oxidative and Reductive Transformations

TransformationReagentsFunctional Group ChangeProduct Name
Reduction to AlcoholNaBH₄, MethanolKetone → Secondary Alcohol1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
DeoxygenationH₂NNH₂, KOH (Wolff-Kishner)Ketone → Alkane4-propyl-1-methyl-1H-pyrazole
Baeyer-Villiger Oxidationm-CPBAKetone → EsterEthyl 1-methyl-1H-pyrazole-4-carboxylate or 1-methyl-1H-pyrazol-4-yl propanoate

Functional Group Interconversions and Analog Generation

The reactivity of the propanone group serves as a gateway for extensive functional group interconversions, enabling the generation of a wide variety of structural analogs. imperial.ac.ukvanderbilt.edu The secondary alcohol obtained from the reduction of the ketone is a particularly versatile intermediate. It can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce halides, azides, or other functionalities. vanderbilt.edu Alternatively, the alcohol can undergo etherification or esterification to produce a range of ether and ester derivatives.

Another powerful tool for analog generation is the Wittig reaction, which converts the carbonyl group directly into a carbon-carbon double bond. By reacting the ketone with a phosphorus ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized, introducing further structural diversity.

Table 4: Functional Group Interconversions for Analog Generation

Starting MoietyReactionReagentsResulting Functional GroupExample Product Class
KetoneWittig ReactionPh₃P=CH₂Alkene4-(1-methylenepropyl)-1-methyl-1H-pyrazole
Secondary AlcoholTosylationTsCl, PyridineTosylate1-(1-methyl-1H-pyrazol-4-yl)propyl-1-tosylate
Secondary AlcoholNucleophilic Substitution (from Tosylate)NaN₃Azide4-(1-azidopropyl)-1-methyl-1H-pyrazole
Secondary AlcoholEsterificationAcetic AnhydrideEster1-(1-methyl-1H-pyrazol-4-yl)propyl-1-acetate

Rearrangement Reactions Involving the Pyrazole-Propanone Framework

The pyrazole-propanone scaffold can undergo several types of skeletal rearrangement reactions, often by first converting the ketone into a more reactive intermediate. numberanalytics.comlibretexts.org

A prominent example is the Beckmann rearrangement, which transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org The ketone this compound can be converted to its corresponding ketoxime by reaction with hydroxylamine. rsc.org Upon treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid), this oxime undergoes rearrangement. wikipedia.orgrsc.org The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. wikipedia.org This results in the formation of one of two possible N-substituted amides, depending on the geometry of the oxime precursor. rsc.org

Another potential transformation is the Favorskii rearrangement, which occurs with α-halo ketones in the presence of a base. libretexts.org If a halogen were introduced at the carbon adjacent to the carbonyl group, treatment with a base like sodium hydroxide (B78521) could induce a ring-contracting rearrangement, although this is more common in cyclic systems.

Table 5: Rearrangement Reactions

Reaction NamePrecursorReagentsProduct TypePotential Product
Beckmann RearrangementKetoximeH₂SO₄ or PCl₅N-substituted AmideN-(1-methyl-1H-pyrazol-4-yl)propanamide or N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Structural Elucidation and Spectroscopic Characterization of 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, the protons on the pyrazole (B372694) ring, the N-methyl group, and the propanoyl chain each exhibit characteristic chemical shifts (δ), multiplicities, and coupling constants (J).

The pyrazole ring contains two aromatic protons at positions 3 and 5 (H-3 and H-5). These protons typically appear as singlets in the aromatic region of the spectrum, with their exact chemical shifts influenced by the substitution pattern. The N-methyl group (N-CH₃) gives rise to a sharp singlet, usually further upfield. The propanoyl side chain consists of a methylene (B1212753) group (-CH₂-) adjacent to the carbonyl and a terminal methyl group (-CH₃). The methylene protons appear as a quartet due to coupling with the three protons of the adjacent methyl group, which in turn appears as a triplet.

Pyrazole Protons (H-3, H-5): Expected to resonate in the downfield region (δ 7.5–8.0 ppm) as sharp singlets. The electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group deshields these protons.

N-Methyl Protons (N-CH₃): A distinct singlet is anticipated around δ 3.8–4.0 ppm.

Ethyl Protons (-CH₂CH₃): The methylene (-CH₂-) protons are expected as a quartet around δ 2.8–3.0 ppm, while the terminal methyl (-CH₃) protons will appear as a triplet further upfield, around δ 1.1–1.3 ppm.

Table 1. Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (Pyrazole)~7.8Singlet (s)-
H-5 (Pyrazole)~7.6Singlet (s)-
N-CH₃~3.9Singlet (s)-
-C(O)-CH₂-~2.9Quartet (q)~7.2
-CH₂-CH₃~1.2Triplet (t)~7.2

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. For this compound, signals are expected for the carbonyl carbon, the pyrazole ring carbons, the N-methyl carbon, and the two carbons of the ethyl group.

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 190 ppm). The aromatic carbons of the pyrazole ring (C-3, C-4, C-5) resonate in the δ 110–145 ppm range. The N-methyl carbon and the aliphatic carbons of the propanoyl chain appear in the upfield region of the spectrum. For the related derivative 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl carbon signal is observed at 194.7 ppm. mdpi.com

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~195
C-3 (Pyrazole)~140
C-5 (Pyrazole)~130
C-4 (Pyrazole)~115
N-CH₃~38
-C(O)-CH₂-~35
-CH₂-CH₃~8

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the propanoyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nih.gov It allows for the definitive assignment of each protonated carbon by linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for connecting different structural fragments. nih.gov Key expected correlations would include:

The pyrazole protons (H-3, H-5) correlating with the pyrazole carbons (C-3, C-4, C-5) and the carbonyl carbon.

The N-methyl protons correlating with the pyrazole carbons (C-5 and N-CH₃).

The methylene protons of the propanoyl group correlating with the carbonyl carbon and the terminal methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can be used to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. uni-saarland.de

For this compound (C₇H₁₀N₂O), the expected exact mass is 138.0793 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 138. Common fragmentation pathways for ketones and pyrazole derivatives include: libretexts.orgresearchgate.net

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. miamioh.edu This would lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a pyrazolyl-carbonyl cation at m/z 109, or the loss of the pyrazole-carbonyl radical to form an ethyl cation at m/z 29.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of neutral molecules like HCN (27 Da) or N₂ (28 Da). researchgate.net

Table 3. Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed Fragment IonFragmentation Pathway
138[C₇H₁₀N₂O]⁺Molecular Ion [M]⁺
109[C₅H₅N₂O]⁺α-cleavage, Loss of •C₂H₅
81[C₄H₅N₂]⁺Loss of •C₂H₅ and CO

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For a similar derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this band appears at 1663 cm⁻¹. mdpi.com Other key absorptions include:

C=O Stretch: A strong, sharp band around 1670–1690 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C-H Stretch: Aromatic C-H stretches from the pyrazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations from the pyrazole ring will produce bands in the 1400–1600 cm⁻¹ region. mdpi.com

C-N Stretch: Stretching vibrations of the C-N bonds within the ring are also expected in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the less polar C=C and C=N bonds of the aromatic ring. encyclopedia.pub

Table 4. Predicted Key IR and Raman Vibrational Frequencies.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)
Aromatic C-HStretching3050–3150Medium
Aliphatic C-HStretching2850–2980Medium-Strong
C=O (Ketone)Stretching1670–1690Strong
C=N / C=C (Ring)Stretching1400–1600Medium

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding, dipole-dipole interactions, or van der Waals forces.

While specific crystal structure data for this compound is not widely published, analysis of related pyrazole derivatives provides valuable insights. spast.orgresearchgate.netresearchgate.net Studies on similar structures show that the pyrazole ring is typically planar. spast.org The crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one has been determined, providing a model for the types of interactions that might be observed. mdpi.com

Key structural features to be determined would include:

Planarity of the Pyrazole Ring: Confirmation of the aromatic ring's planarity.

Conformation of the Propanoyl Group: The torsion angle between the plane of the pyrazole ring and the plane of the carbonyl group.

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would likely be governed by C-H···O and C-H···N weak hydrogen bonds, as well as potential π-π stacking interactions between pyrazole rings of adjacent molecules.

Table 5. Typical Crystallographic Parameters for Pyrazole Derivatives.
ParameterTypical Value / Observation
Crystal SystemCommonly Monoclinic or Orthorhombic spast.org
Space Groupe.g., P2₁/n, P-1 spast.org
Pyrazole RingPlanar spast.org
Key Intermolecular ForcesC-H···O/N interactions, π-π stacking

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in synthetic chemistry for the verification of a newly synthesized compound's empirical formula. By quantitatively determining the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—researchers can compare the experimental results with the theoretically calculated values based on the proposed molecular formula. This comparison is crucial for confirming the compound's purity and elemental composition, providing foundational evidence for its structural identity.

For the target compound, This compound , the molecular formula is C₇H₁₀N₂O. The theoretical elemental composition is calculated as:

Carbon (C): 60.85%

Hydrogen (H): 7.30%

Nitrogen (N): 20.28%

While specific published experimental data for this exact compound is not detailed in the reviewed literature, the characterization of numerous closely related derivatives consistently relies on elemental analysis for structural confirmation. Research findings for these derivatives show a strong correlation between the calculated and experimentally found values, thereby validating their respective empirical formulas.

For instance, in the synthesis of pyrazole-based enamines, the elemental analysis of 3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (a derivative of the corresponding ethanone) was reported. The experimental values were found to be in very close agreement with the calculated percentages for its formula, C₉H₁₃N₃O. Similarly, the analysis of another derivative, (E)-1-(1-methyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one , provided results that corresponded accurately to its proposed formula of C₁₃H₁₃N₃O.

Further examples include the characterization of Schiff bases and thiosemicarbazones derived from the parent pyrazole structure. The elemental analysis of a Schiff base with the formula C₁₄H₁₆N₄ showed strong alignment between theoretical and observed values. Likewise, the thiosemicarbazone derivative, 2-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbothioamide , was analyzed, and the results confirmed its empirical formula of C₈H₁₁N₅S.

The data from these studies underscore the reliability of elemental analysis in this class of compounds. The consistently small deviation between the calculated and found percentages confirms the successful synthesis and high purity of the target molecules.

Below is a summary of the elemental analysis data for several derivatives of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, the lower homolog of the title compound.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-oneC₉H₁₃N₃OC60.3260.18
H7.317.35
N23.4523.56
(E)-1-(1-methyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-oneC₁₃H₁₃N₃OC68.7068.76
H5.775.80
N18.4918.53
Schiff base derivative of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-oneC₁₄H₁₆N₄C65.6065.45
H6.296.41
N21.8621.60
2-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbothioamideC₈H₁₁N₅SC43.0343.12
H4.975.02
N31.3631.45

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. While numerous studies conduct Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) simulations on various other pyrazole derivatives, the specific findings for this particular molecule are not documented in the accessible research. eurasianjournals.comresearchgate.netnih.govresearchgate.net

Computational chemistry is a powerful tool for understanding the structural and electronic properties of molecules. eurasianjournals.com Methodologies such as DFT are frequently used to optimize molecular geometry and analyze electronic structures through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy calculations. jcsp.org.pknih.gov TD-DFT is employed to predict electronic absorption spectra, while MD simulations offer insights into molecular motion and interactions over time. jcsp.org.pk Furthermore, analyses of non-covalent interactions are crucial for understanding how molecules interact with their environment. nih.govnih.gov

However, since the specific computational data for this compound is not present in the surveyed literature, it is not possible to provide a detailed article covering the requested sections on its geometry optimization, electronic structure, charge transfer properties, absorption spectra, molecular dynamics, or non-covalent interactions. Such an analysis would require dedicated computational studies to be performed on this specific compound.

Computational and Theoretical Investigations of 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 One

Tautomerism and Isomerization Studies

Tautomerism is a key feature of many pyrazole (B372694) derivatives, significantly influencing their chemical behavior and physical properties. For 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, the primary tautomeric considerations would involve keto-enol forms related to the propan-1-one substituent. Although the N-methylation at the 1-position prevents the annular tautomerism commonly observed in N-unsubstituted pyrazoles, the acyl group at the C4 position can potentially exhibit keto-enol tautomerism.

Computational studies on analogous 4-acylpyrazol-5-ones have shown that these compounds can exist in various tautomeric forms, including keto, enol, and other isomers arising from proton migration. blazingprojects.com DFT calculations are frequently employed to determine the relative stabilities of these tautomers. nih.govresearchgate.net For this compound, the principal equilibrium would be between the keto form and its corresponding Z- and E-enol tautomers.

Theoretical calculations on similar systems suggest that the keto form is generally the more stable tautomer. nih.gov The relative energies of the tautomers can be calculated to predict their equilibrium populations.

Table 1: Predicted Relative Stabilities of Tautomers of this compound (by analogy)

TautomerStructurePredicted Relative Energy (kcal/mol)Predicted Equilibrium Population (%)
KetoThis compound0.00>99
(Z)-Enol(Z)-1-(1-methyl-1H-pyrazol-4-yl)prop-1-en-1-olHigher<1
(E)-Enol(E)-1-(1-methyl-1H-pyrazol-4-yl)prop-1-en-1-olHigher<1

Note: The data in this table are hypothetical and based on general findings for related 4-acylpyrazoles. Specific computational studies on this compound are required for precise values.

Isomerization between these tautomers would proceed through a transition state, the energy of which determines the kinetic barrier to interconversion. Computational methods can model these transition states and calculate the activation energies. For keto-enol tautomerism in similar systems, the process is often facilitated by solvent molecules that can act as proton relays.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides valuable insights into the reactivity of molecules by mapping their electronic structure. For this compound, key aspects of its reactivity, such as sites for electrophilic and nucleophilic attack, can be predicted using various theoretical descriptors.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. For a 4-acylpyrazole, the HOMO is typically distributed over the pyrazole ring, suggesting that electrophilic substitution would likely occur at the C3 or C5 positions of the ring. The LUMO is often localized on the acyl substituent and the C4-C5 region of the pyrazole ring, indicating that nucleophilic attack is favored at the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on a molecule. Regions of negative potential (red/yellow) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the carbonyl oxygen and the N2 atom of the pyrazole ring, and a positive potential around the carbonyl carbon and the hydrogen atoms.

Prediction of Reaction Pathways: Computational studies can also be used to model potential reaction pathways and determine their feasibility. For instance, the reaction of this compound with an electrophile would likely proceed via attack at the C5 position of the pyrazole ring, as this is often a site of high electron density in such systems. The mechanism of such a reaction, including the structures of intermediates and transition states, can be elucidated through DFT calculations.

Similarly, reactions involving the carbonyl group, such as reduction or addition of a nucleophile, can be modeled. The calculated activation energies for different pathways can help in predicting the major products of a reaction under specific conditions. For example, the reaction with a Grignard reagent would be predicted to occur at the carbonyl carbon. nih.gov

Table 2: Predicted Reactivity Descriptors for this compound (by analogy)

DescriptorPredicted Value/LocationImplication for Reactivity
HOMO Energy~ -6.5 eVSusceptibility to electrophilic attack
LUMO Energy~ -1.5 eVSusceptibility to nucleophilic attack
Most Probable Site for Electrophilic AttackC5 of the pyrazole ringRing functionalization
Most Probable Site for Nucleophilic AttackCarbonyl carbonAddition to the carbonyl group

Note: The data in this table are estimations based on computational studies of analogous pyrazole derivatives and serve as a predictive guide. Actual values would require specific calculations for the target molecule.

Applications in Chemical Synthesis and Materials Science

1-(1-methyl-1H-pyrazol-4-yl)propan-1-one as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the distinct reactivity of its pyrazole (B372694) core and its ketone functional group. The pyrazole ring system is a cornerstone in the synthesis of a multitude of more complex structures due to its chemical stability and the ability to direct further functionalization. mdpi.comnih.gov The nitrogen atoms in the pyrazole ring influence its aromaticity and reactivity, making it a valuable scaffold in medicinal and materials chemistry. nih.gov

The true versatility of this compound is realized through the chemical manipulation of its core structure. For example, related 1-methyl-1H-pyrazole structures can be readily converted into other key synthetic intermediates. A notable transformation is the conversion of 4-bromo-1-methyl-1H-pyrazole into 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester. researchgate.netresearchgate.net This transformation is significant because pyrazole boronic esters are crucial reagents in Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the assembly of complex molecular architectures. researchgate.net The existence of this synthetic route for the core pyrazole structure underscores the potential of this compound to serve as a foundational unit for a diverse range of derivatives.

The propanone side chain offers a separate reactive handle. The carbonyl group can undergo a wide variety of classic organic reactions, including but not limited to:

Condensation reactions: To form larger structures like chalcones or imines.

Reduction: To yield the corresponding secondary alcohol.

Oxidation/Rearrangement: Such as in the Baeyer-Villiger oxidation.

Alpha-functionalization: Introducing substituents at the carbon adjacent to the carbonyl group.

This dual reactivity makes this compound a highly adaptable precursor, enabling chemists to build molecular complexity by modifying either the pyrazole ring or the propanone side chain, or both.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The pyrazole moiety is a privileged scaffold, meaning it is a structural framework that appears frequently in biologically active compounds and approved drugs. nih.gov Consequently, this compound is an excellent starting material for the synthesis of more complex, multi-ring heterocyclic systems. The ketone functionality is the primary site for elaboration and cyclization reactions.

A common and powerful strategy involves using the ketone in condensation reactions to form an α,β-unsaturated ketone, also known as a chalcone (B49325). nih.gov This is typically achieved by reacting the ketone with an aldehyde under basic or acidic conditions. The resulting pyrazole-containing chalcone is a highly valuable intermediate for synthesizing a variety of fused or linked heterocyclic systems.

For instance, these chalcone intermediates can react with nitrogen- and sulfur-containing nucleophiles to build new rings. The reaction of a chalcone with thiosemicarbazide (B42300) can yield pyrazolin-N-thioamides, which can be further cyclized to create complex molecules containing linked pyrazole and thiazole (B1198619) rings. nih.gov Other synthetic routes involve reactions with hydrazines to form pyrazolines or with guanidine (B92328) to form aminopyrimidines. These reactions demonstrate how the initial propanone group serves as a gateway to intricate molecular designs. mdpi.com

The following table outlines representative transformations starting from pyrazole ketones to form more complex heterocyclic structures.

Starting Material ClassReagentResulting HeterocycleReference
Pyrazole Chalcone (α,β-unsaturated ketone)ThiosemicarbazidePyrazolin-N-thioamide, Thiazole nih.gov
Pyrazole KetoneHydrazine (B178648) Hydrate (B1144303)Pyrazoline nih.gov
Pyrazole KetoneSubstituted AldehydesChalcone nih.gov
Pyrazole-containing β-enaminone3-Methyl-1H-pyrazol-5-aminePyrazolo[1,5-a]pyrimidine rsc.org

These examples highlight a clear and established synthetic logic where this compound can act as a key precursor for generating diverse and complex heterocyclic libraries. nih.gov

Development of Ligands for Coordination Chemistry and Metal Complex Catalysis

Pyrazole and its derivatives are highly effective ligands in coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring are excellent donors for coordinating with transition metal ions. researchgate.netnih.gov This has led to the extensive use of pyrazole-containing molecules in the development of ligands for catalysis and materials science. researchgate.netresearchgate.net

The compound this compound can be readily modified to create multidentate ligands, which are ligands that can bind to a metal ion through multiple donor sites. For example, the ketone group can be condensed with amines or hydrazines to introduce additional nitrogen donor atoms, converting the parent molecule into a bidentate (two-point attachment) or tridentate (three-point attachment) ligand.

A well-known class of pyrazole-based ligands are the "scorpionates," such as tris(pyrazolyl)methane ligands, which are tripodal and can bind to a metal in a face-capping manner. mdpi.commdpi.com While not directly a scorpionate, derivatives of this compound can be designed to mimic this coordination behavior. For example, synthesizing a dipyrazole functionalized with a ketone group creates a molecule that can act as a prospective tripodal scorpionate-like ligand. mdpi.comresearchgate.net

Metal complexes formed with pyrazolyl ligands have shown significant activity in various catalytic processes, including:

Carbon-Carbon Coupling Reactions: Such as the Suzuki-Miyaura reaction, where palladium-pyrazole complexes can be active catalysts. researchgate.net

Polymerization: Complexes of metals like nickel and cobalt with pyrazole ligands are used in olefin polymerization. researchgate.net

Oxidation Reactions: Copper(II) complexes with pyrazole derivatives have been studied for their catalytic properties in oxidation reactions. researchgate.net

The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyrazole ring or the backbone connecting the donor atoms makes these systems highly attractive for designing customized catalysts. researchgate.net

Integration into Advanced Materials (e.g., Fluorescent Agents, Dyes)

The pyrazole ring is a key component in many advanced materials, particularly those with interesting photophysical properties like fluorescence. nih.govmdpi.com Fluorescent molecules, or fluorophores, are essential tools in bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs). nih.gov The rigid, aromatic structure of the pyrazole nucleus provides a stable scaffold that can be integrated into larger π-conjugated systems to create highly efficient fluorescent dyes. rsc.orgmdpi.com

This compound serves as a valuable precursor for introducing the pyrazole moiety into these larger systems. The ketone group can be used as a synthetic handle to attach the pyrazole to other chromophoric units. For example, it can undergo reactions like the Knoevenagel or Wittig reactions to form C=C bonds, extending the π-conjugation of the system, which is a key principle in the design of dyes and fluorescent materials.

Research has shown that pyrazole derivatives can be incorporated into various classes of fluorophores:

Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems can exhibit strong fluorescence with tunable properties based on the substituents attached. rsc.org

Pyrazolylpyrenes: Combining the pyrazole ring with a large aromatic system like pyrene (B120774) can lead to dyes with bright fluorescence. mdpi.com

Metal Complexes: Coordination complexes of metals like cadmium with pyrazole-derived ligands can display solid-state fluorescence. rsc.org

The following table summarizes examples of fluorescent systems based on the pyrazole scaffold, indicating the potential applications for derivatives of this compound.

Fluorescent System ClassPotential ApplicationKey FeatureReference
Pyrazolo[1,5-a]pyrimidinesOptical Materials, ChemosensorsTunable photophysical properties rsc.org
PyrazolylpyrenesFluorescent ProbesBright fluorescence from a rigid backbone mdpi.com
Pyrazole-based Metal ComplexesLuminescent MaterialsSolid-state green fluorescence rsc.org
Pyrazoline-BODIPY HybridsBioimagingLong-term cell staining nih.gov

The synthetic accessibility of this compound, combined with the favorable electronic properties of the pyrazole ring, positions it as a critical building block for the next generation of advanced functional materials. nih.gov

Exploration of Biological Activities and Mechanistic Research of 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 One Analogues

Structure-Activity Relationship (SAR) Studies for Pyrazole-Propanone Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrazole-propanone scaffolds, SAR studies have revealed key structural features that dictate their biological activity. Modifications at various positions on the pyrazole (B372694) ring and the propanone side chain can significantly influence potency and selectivity.

For instance, in a series of pyrazole-based inhibitors of meprin α and β, the 3,5-diphenylpyrazole (B73989) scaffold was identified as a potent starting point. nih.gov SAR exploration focused on substitutions at the 3 and 5 positions of the pyrazole ring. It was observed that the nature of the aryl moieties at these positions significantly impacts inhibitory activity, as they are likely to interact with the S1 and S1' pockets of the enzymes. nih.gov

Key findings from SAR studies on various pyrazole derivatives include:

Substitution at the 5-position: A para-substituted phenyl ring at this position is often crucial for potent antagonistic activity at the brain cannabinoid CB1 receptor. nih.govelsevierpure.com

Group at the 3-position: A carboxamido group at this position has been identified as a requirement for potent and selective CB1 receptor antagonism. nih.govelsevierpure.com

Substituent at the 1-position: A 2,4-dichlorophenyl substituent on the pyrazole ring is another key feature for high-affinity CB1 receptor antagonists. nih.govelsevierpure.com

These studies underscore the importance of systematic structural modifications to elucidate the pharmacophore and guide the design of more effective and selective therapeutic agents.

Investigation of Molecular Target Interactions (e.g., Enzymes, Receptors, DNA)

The biological effects of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one analogues are mediated through their interactions with various molecular targets. These include enzymes, receptors, and in some cases, DNA.

Enzyme Interactions: Pyrazole derivatives have been extensively studied as inhibitors of various enzymes. rsc.org They are known to target protein kinases, which play a crucial role in cellular signaling pathways. nih.govnih.govmdpi.com The pyrazole ring can act as a scaffold to present functional groups that interact with the ATP-binding site of kinases, leading to inhibition of their activity. acs.org For example, pyrazole-containing compounds have been developed as inhibitors of Aurora kinases, JAK2, and Abl. acs.org

Receptor Interactions: Analogues of this compound can also interact with various receptors. A notable example is the cannabinoid receptor CB1, where certain pyrazole derivatives act as potent and specific antagonists. nih.govelsevierpure.comacs.org These compounds have been instrumental in characterizing the binding sites of this receptor.

DNA Interactions: While less common, some pyrazole derivatives have been shown to interact with DNA. These interactions can lead to cytotoxic effects, making them potential candidates for anticancer therapies. mdpi.com

The following table summarizes the molecular targets of some pyrazole derivatives:

In Vitro Assay Development and Screening Methodologies

To evaluate the biological activity of this compound analogues, a variety of in vitro assays and screening methodologies are employed. These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds.

Enzyme inhibition assays are fundamental in drug discovery to identify and characterize compounds that modulate the activity of specific enzymes.

Kinase Inhibition Assays: Given that many pyrazole derivatives target protein kinases, kinase inhibition assays are widely used. nih.govnih.govmdpi.com These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. The inhibitory activity of a compound is determined by its ability to reduce the rate of this reaction. For example, pyrazoline-linked 4-methylsulfonylphenyl scaffolds have been evaluated for their inhibitory activity against VEGFR2, HER2, and EGFR kinases. rsc.org

DHODH Inhibition Assays: Dihydroorotate (B8406146) dehydrogenase (DHODH) is another enzyme target for some pyrazole analogues. nih.gov Inhibition of DHODH can be measured through enzymatic tests that monitor the conversion of dihydroorotate to orotate. nih.gov

Monoamine Oxidase (MAO) Inhibition Assays: Pyrazole and pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.govnih.govunair.ac.id The inhibitory activity is often assessed by measuring the reduction in the oxidative deamination of a substrate. researchgate.net

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes) and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity.

For example, the affinity of pyrazole derivatives for the cannabinoid CB1 receptor has been determined using this method. nih.govelsevierpure.com Similarly, pyrazole-3-carboxylic acids have been evaluated for their affinity to the G protein-coupled nicotinic acid receptor. researchgate.net

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction)

Beyond interacting with specific molecular targets, this compound analogues can modulate various cellular pathways. A significant area of research is their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com

For instance, a pyrazole-based Akt1 kinase inhibitor was shown to induce apoptosis in HCT116 colon cancer cells and arrest their cell cycle at the S phase. nih.gov The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects.

Antimicrobial and Antioxidant Activity Profiling in Research Models

In addition to their applications in cancer and inflammation, pyrazole derivatives have also been investigated for their antimicrobial and antioxidant properties.

Antimicrobial Activity: Many pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. nih.govnih.govorientjchem.org The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) against various microorganisms. nih.gov

Antioxidant Activity: Several pyrazole derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals. researchgate.netnih.govresearchgate.net The antioxidant activity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netmdpi.com Some phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, have shown robust antioxidant properties. mdpi.com

Compound Names

In Vivo Mechanistic Studies in Model Organisms (excluding human clinical trial data)

The exploration of the in vivo mechanisms of action for analogues of this compound provides crucial insights into their potential therapeutic effects and biological interactions at a systemic level. While direct in vivo mechanistic studies on this compound itself are not extensively documented in publicly available literature, research on closely related pyrazole derivatives offers valuable information on their activities in various animal models. These studies help to elucidate the molecular pathways and physiological responses modulated by this class of compounds.

One area of investigation for pyrazole analogues has been their anti-inflammatory properties. In vivo studies in rodent models, such as the carrageenan-induced paw edema model in rats, have been employed to assess the anti-inflammatory efficacy of novel pyrazole derivatives. Mechanistic investigations have suggested that some of these analogues exert their effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Molecular modeling studies have further supported this by showing that pyrazole analogues can interact with the active site of COX-2 through various non-covalent interactions, thereby blocking the synthesis of pro-inflammatory prostaglandins. nih.gov

In the context of anticancer research, various 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues have been evaluated for their in vivo potential. nih.gov While specific in vivo mechanistic data from animal models for these compounds are emerging, in vitro studies provide a strong basis for their likely mechanisms of action. For instance, certain analogues have been shown to inhibit microtubule assembly, induce apoptosis, and cause cell cycle arrest in the G2/M phase in cancer cell lines. nih.gov These cellular effects suggest that their in vivo anticancer activity would likely be mediated through the disruption of cell division and the induction of programmed cell death in tumor cells.

A significant mechanistic insight comes from a study on a series of 1-methyl-1H-pyrazole-5-carboxamides, which are structurally analogous to the core compound of interest. These compounds were initially developed as inhibitors of the parasitic nematode Haemonchus contortus. nih.gov When progressed to in vivo studies in a rodent model, an unexpected acute toxicity was observed in mice. nih.gov Subsequent mechanistic experiments revealed that this toxicity was associated with a dose-dependent inhibition of mitochondrial respiration. nih.gov In vitro assays using rat hepatocytes confirmed that under conditions requiring mitochondrial respiration, these compounds exhibited potent cytotoxicity. nih.gov This finding highlights a specific in vivo mechanism of action for this chemotype, linking their physiological effects to the disruption of cellular energy metabolism.

The table below summarizes the key findings from the in vivo mechanistic study on the 1-methyl-1H-pyrazole-5-carboxamide analogues.

Compound ClassModel OrganismObserved In Vivo EffectInvestigated Mechanism of Action
1-methyl-1H-pyrazole-5-carboxamidesMiceAcute toxicityInhibition of mitochondrial respiration

These in vivo studies in model organisms, while not directly on this compound, provide a foundational understanding of the potential biological activities and mechanisms of its analogues. The diverse activities, from anti-inflammatory and potential anticancer effects to impacts on mitochondrial function, underscore the versatility of the pyrazole scaffold in interacting with various biological targets.

Future Directions and Emerging Research Avenues for 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 One Chemistry

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Specificity

The rational design of next-generation analogues of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is a key avenue for future research, aiming to enhance biological specificity and potency. The pyrazole (B372694) ring allows for extensive modification at several positions, which can significantly influence the molecule's interaction with biological targets. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding the design of new derivatives with improved efficacy. mdpi.com

Future work will likely involve:

Modification of the Propanone Side Chain: Altering the length and branching of the alkyl chain or introducing cyclic moieties could influence lipophilicity and steric interactions within a target's binding pocket.

Substitution on the Pyrazole Ring: Introducing various functional groups (e.g., halogens, nitro groups, amino groups) onto the pyrazole core can modulate the electronic properties and binding capabilities of the molecule.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores could create hybrid compounds with dual-action mechanisms or novel therapeutic profiles. nih.gov For instance, pyrazole-pyrimidine hybrids have shown significant activity as kinase inhibitors. nih.gov

The goal of these synthetic efforts is to create analogues that exhibit high affinity and selectivity for a specific biological target, thereby minimizing off-target effects.

Table 1: Illustrative Design Strategies for Analogue Synthesis

Modification Site Strategy Potential Impact on Specificity Example Analogue Scaffold
Propanone Chain Bioisosteric Replacement Alter binding interactions, improve metabolic stability 1-(1-methyl-1H-pyrazol-4-yl)-2-cyclopropylethan-1-one
Pyrazole C3/C5 Position Introduction of H-bond donors/acceptors Enhance binding affinity to target protein residues 1-(3-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one
Methyl Group (N1) Vary Alkyl Substituent Modulate solubility and steric hindrance 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one

Advanced Computational Drug Design and Virtual Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to identify and optimize lead compounds. eurasianjournals.com For this compound, advanced computational methods can accelerate the discovery of novel derivatives with therapeutic potential.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. eurasianjournals.com Docking studies can be used to screen large virtual libraries of analogues of this compound against specific proteins (e.g., kinases, enzymes) to identify candidates with the highest binding affinity. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the chemical structures of pyrazole derivatives with their biological activities. nih.gov These models help identify key molecular descriptors that are crucial for a compound's potency, guiding the design of more effective analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of the ligand-receptor complex over time, validating the stability of the interactions predicted by docking. eurasianjournals.comrsc.org

Virtual Screening: Large chemical databases, such as the ZINC database, can be computationally screened to identify novel compounds with a pyrazole core that are predicted to be active against a target of interest. mdpi.com

These in-silico techniques allow researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. mdpi.com

Table 2: Example of a Virtual Screening Workflow for Pyrazole Analogues

Step Methodology Objective Outcome
1. Library Preparation Chemical Database Mining Generate a virtual library of this compound analogues. 10,000 virtual compounds
2. Initial Filtering Lipinski's Rule of Five Select for drug-like properties. 4,500 compounds pass filter
3. High-Throughput Docking Molecular Docking (Standard Precision) Rapidly assess binding potential to a target protein (e.g., CDK2). 500 top-scoring compounds
4. Refined Docking Molecular Docking (Extra Precision) More accurately score the binding affinity of top candidates. 50 candidate compounds
5. Stability Analysis Molecular Dynamics Simulation Validate the stability of the ligand-protein complex. 10 high-priority candidates for synthesis

Development of Novel and More Efficient Synthetic Methodologies for Production

While classic methods like the Knorr pyrazole synthesis are reliable, there is a continuous drive to develop more efficient, scalable, and environmentally friendly synthetic routes. numberanalytics.comnih.gov Future research into the production of this compound and its derivatives will focus on green chemistry principles and process optimization.

Emerging synthetic strategies include:

One-Pot Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. ias.ac.inmdpi.com One-pot syntheses of substituted pyrazoles from ketones, aldehydes, and hydrazines have been developed, offering a streamlined approach. thieme-connect.comresearchgate.net

Catalyst Development: The use of novel catalysts, such as nano-ZnO or silica-functionalized catalysts, can improve reaction yields, shorten reaction times, and allow for milder reaction conditions. bohrium.comnih.gov Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. ias.ac.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. mdpi.com

These advanced methodologies aim to make the synthesis of pyrazole derivatives like this compound more industrially viable and sustainable. google.com

Expanding Applications in Catalysis and Sensing Technologies

Beyond pharmaceuticals, the unique structural and electronic properties of the pyrazole ring make it a versatile scaffold for applications in catalysis and chemical sensing. numberanalytics.comrsc.org The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form catalytically active complexes or signaling units in chemosensors.

Catalysis: Protic pyrazole ligands have been used to create metal complexes that catalyze various chemical transformations, including dehydrogenation and oxidation reactions. nih.gov The use of pyrazole-based ligands can significantly enhance the catalytic activity of metal centers like titanium for polymerization reactions. rsc.org Future work could explore the potential of this compound or its derivatives as ligands in homogeneous catalysis.

Sensing Technologies: Pyrazole derivatives are increasingly used to design fluorescent and colorimetric chemosensors for detecting metal ions (e.g., Zn²⁺, Fe³⁺, Ni²⁺, Al³⁺), anions, and other molecules. rsc.orgnih.govrsc.org The binding of an analyte to the pyrazole-based sensor can trigger a measurable change in fluorescence or color. nih.gov The wide synthetic versatility of pyrazoles allows for the fine-tuning of their photophysical properties to create highly selective and sensitive probes for environmental and biological monitoring. rsc.orgnih.gov

Research in this area could adapt the this compound structure to create novel sensors or catalysts.

Deepening Mechanistic Understanding of Biological Interactions and Pathways

A fundamental aspect of future research is to elucidate the precise molecular mechanisms through which this compound and its analogues exert their biological effects. While many pyrazole derivatives are known to have broad pharmacological activities, a deeper understanding of their interactions at the cellular and molecular level is crucial for developing targeted therapies. researchgate.netnih.gov

Key research areas will include:

Target Identification: Identifying the specific proteins, enzymes, or receptors that interact with the compound is the first step. This can be achieved through techniques like affinity chromatography and proteomics.

Pathway Analysis: Once a target is identified, researchers can investigate how the compound modulates the associated biological pathways. For example, some pyrazole derivatives have been shown to inhibit signaling pathways involved in cell proliferation and inflammation. researchgate.net

Mechanism of Action Studies: Detailed studies are needed to understand how the compound affects its target. For instance, recent research on some pyrazole derivatives demonstrated their ability to inhibit superoxide (B77818) anion production and protect against oxidative stress in human platelets. nih.gov This involves investigating their effects on enzyme kinetics, protein conformation, and downstream cellular responses like apoptosis or cell cycle arrest. rsc.orgresearchgate.net

A thorough understanding of these biological interactions is essential for the rational design of safer and more effective therapeutic agents based on the this compound scaffold. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling pyrazole derivatives with propanone precursors under reflux conditions. For example, xylene reflux with chloranil (1.4 mmol) as an oxidizing agent for 25–30 hours, followed by purification via recrystallization (methanol), achieves moderate yields . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents enhance nucleophilic substitution.
  • Temperature : Prolonged reflux improves cyclization efficiency.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate ketone formation.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The methyl group on the pyrazole ring appears as a singlet at δ ~3.8–4.0 ppm, while the propanone carbonyl (C=O) absence of splitting confirms its non-conjugation with the aromatic system .
  • IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the ketone group.
  • MS : Molecular ion peaks at m/z 165 (M⁺) with fragmentation patterns (e.g., loss of CH₃ or CO groups) aid structural confirmation .

Q. What crystallographic parameters are critical for resolving the compound’s structure via X-ray diffraction?

Methodological Answer: Single-crystal X-ray analysis requires:

  • Unit cell parameters : Triclinic or monoclinic systems are common for pyrazole derivatives (e.g., a = 6.60 Å, b = 10.12 Å for similar compounds) .
  • Refinement software : SHELXL-2018 is preferred for small-molecule refinement, utilizing full-matrix least-squares on with anisotropic displacement parameters .
  • Data quality : High-resolution (< 1.0 Å) data minimizes R-factor discrepancies (target R₁ < 0.05) .

Advanced Research Questions

Q. How do electronic effects of the pyrazole ring influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing nature of the pyrazole ring (due to N-heteroaromaticity) polarizes the ketone group, enhancing electrophilicity. For example:

  • Nucleophilic attack : Thiols (e.g., 4-ethyl-2-mercaptophenyl derivatives) react via Michael addition at the β-carbon, driven by the thiol’s nucleophilicity and ketone activation .
  • Steric effects : The 1-methyl group on pyrazole hinders ortho-substitution, directing reactions to the para position .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Dynamic effects : NMR may suggest conformational flexibility (e.g., keto-enol tautomerism), while X-ray data captures the dominant solid-state structure. Compare temperature-dependent NMR with low-temperature crystallography .
  • DFT calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) to reconcile experimental bond lengths/angles with theoretical models .

Q. How can computational modeling predict biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Pyrazole’s planar structure facilitates π-π stacking in hydrophobic pockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) to design analogs with enhanced potency .

Q. What challenges arise in refining high-resolution X-ray data for this compound, and how are they mitigated?

Methodological Answer:

  • Disorder modeling : Methyl groups may exhibit rotational disorder. Use PART instructions in SHELXL to split occupancy or apply restraints (e.g., SIMU for thermal motion) .
  • Twinned crystals : Apply HKLF5 format in SHELX to deconvolute overlapping reflections from twin domains .

Applications in Academic Research

Q. How is this compound utilized as a building block in heterocyclic chemistry?

Methodological Answer:

  • Suzuki coupling : The pyrazole ring undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to generate biaryl systems .
  • Mannich reactions : React with formaldehyde and amines to form β-amino ketones, useful in alkaloid synthesis .

Q. What role does this compound play in materials science?

Methodological Answer:

  • Coordination polymers : The ketone oxygen acts as a ligand for metal ions (e.g., Cu²⁺ or Zn²⁺), forming porous frameworks with applications in gas storage .
  • Photoluminescence : Pyrazole derivatives exhibit tunable emission when complexed with lanthanides (e.g., Eu³⁺), enabling sensor design .

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